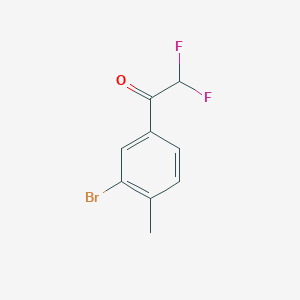
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, while the ethanone moiety is substituted with two fluorine atoms
準備方法
The synthesis of 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone using bromine in the presence of aluminum chloride as a catalyst. The resulting 3-bromo-4-methylacetophenone is then subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethanone moiety .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in tert-butanol.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-(3-iodo-4-methylphenyl)-2,2-difluoroethanone.
科学的研究の応用
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with molecular targets. The bromine and difluoroethanone groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved vary depending on the specific application and target molecule.
類似化合物との比較
1-(3-Bromo-4-methylphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:
1-(3-Bromo-4-methylphenyl)ethanone: Lacks the difluoroethanone moiety, which may result in different reactivity and applications.
1-(3-Bromo-4-methylphenylsulfonyl)morpholine: Contains a sulfonyl group and morpholine ring, leading to different chemical properties and uses .
特性
分子式 |
C9H7BrF2O |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
1-(3-bromo-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChIキー |
YKUXETNXDMVDLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
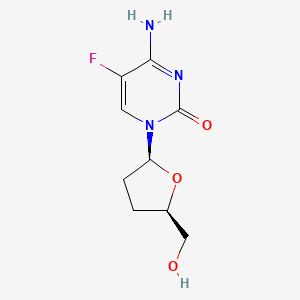
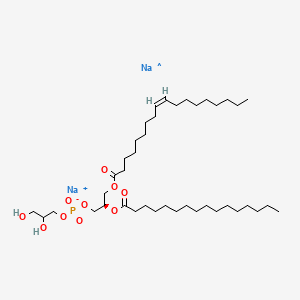
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)


![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

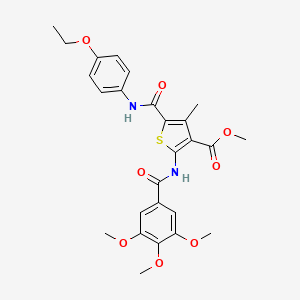
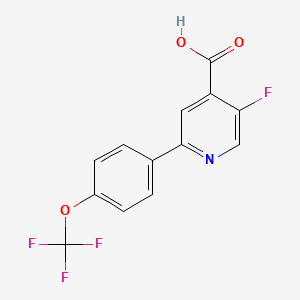
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)



